molecular formula C7H10ClN3O2 B2640787 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride CAS No. 2225136-60-5

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B2640787
CAS No.: 2225136-60-5
M. Wt: 203.63
InChI Key: VGVUGHVJLPVDQT-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride is a high-value chemical building block specifically designed for pharmaceutical research and development. This heterocyclic compound features a unique molecular architecture that combines an azetidine ring, a pyrazole core, and a carboxylic acid functional group, making it a versatile scaffold for constructing novel bioactive molecules . The azetidine ring is a four-membered saturated nitrogen heterocycle that serves as a key pharmacophore in medicinal chemistry, contributing to metabolic stability and influencing the physicochemical properties of drug candidates . This compound is particularly valuable for creating conformationally constrained analogs of amino acids such as proline and β-proline, which are useful in peptide mimetic design and the development of DNA-encoded libraries . Researchers utilize this building block primarily through further functionalization of its carboxylic acid group and reactions involving the azetidine nitrogen, enabling the synthesis of diverse molecular structures for biological evaluation . The compound requires specific storage conditions to maintain stability and should be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(azetidin-3-yl)pyrazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)6-1-2-9-10(6)5-3-8-4-5;/h1-2,5,8H,3-4H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVUGHVJLPVDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=CC=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225136-60-5
Record name 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride
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Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride exhibits significant potential in medicinal applications, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against cell lines such as MCF-7 and A549 . The anticancer mechanism may involve the induction of apoptosis or inhibition of key signaling pathways involved in cell growth.

Agricultural Applications

The pyrazole ring structure is commonly found in agrochemicals, particularly as fungicides and insecticides. Compounds with similar structures have been utilized to develop effective pesticides due to their ability to disrupt biological processes in pests and pathogens . The incorporation of this compound into formulations may enhance the efficacy of existing agricultural chemicals.

Materials Science

In materials science, the unique properties of this compound can be leveraged for the development of novel polymers or coatings. The compound's ability to form complexes with metals may lead to applications in catalysis or as a stabilizing agent in various chemical processes .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant inhibition against Candida albicans and Aspergillus niger, suggesting potential use in treating fungal infections .

Case Study 2: Anticancer Activity

In a separate study focusing on anticancer properties, researchers synthesized a series of pyrazole derivatives and tested their effects on various cancer cell lines. One derivative showed an IC50 value of 91 nM against MEK1, indicating strong inhibitory action that could be relevant for drug development targeting specific cancer types .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic Acid Hydrochloride and Analogues

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Purity Storage Source
This compound C₇H₁₀ClN₃O₂ 207.62 Azetidine, pyrazole, carboxylic acid, hydrochloride 95% Room temperature
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride C₁₀H₁₁ClN₄O₂ 266.67 Triazole, pyridine, ethyl, hydrochloride 95% Not specified
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid C₁₂H₉ClF₃N₃O₃ 353.67 Chloropyridinyl, trifluoroethoxy, pyrazole Not specified Not specified
4-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid C₁₅H₁₉NO₄ 277.32 Azetidine, tert-butyl carbamate, benzoic acid Not specified Not specified
3-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid (free acid) C₇H₉N₃O₂ 167.17 Azetidine, pyrazole, carboxylic acid 95% Not specified

Structural and Functional Group Analysis

Azetidine vs. Larger Heterocycles: The target compound’s azetidine ring confers rigidity and compactness compared to six-membered rings (e.g., pyridine in ). This may enhance binding selectivity in drug targets .

Hydrochloride Salt vs. Free Acid :

  • The hydrochloride salt form of the target compound improves aqueous solubility compared to its free acid counterpart (C₇H₉N₃O₂, MW 167.17) . This is critical for bioavailability in drug formulations.

Triazolo-pyridine derivatives () exhibit larger molecular weights and extended π-systems, which may improve target affinity but complicate synthesis .

Research Implications and Limitations

  • Advantages of Target Compound : Compact structure, balanced solubility, and stability make it a preferred scaffold for fragment-based drug discovery .
  • Limitations : Lack of literature data on biological activity () restricts mechanistic insights. Further studies on pharmacokinetics and target engagement are needed.

Biological Activity

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride (CAS Number: 2225136-60-5) is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C7H9N3O2, characterized by the following structural features:

  • Molecular Formula : C7H9N3O2
  • SMILES : C1C(CN1)N2C(=CC=N2)C(=O)O
  • InChI : InChI=1S/C7H9N3O2/c11-7(12)6-1-2-9-10(6)5-3-8-4-5/h1-2,5,8H,3-4H2,(H,11,12)

Antiviral Activity

Research indicates that derivatives of pyrazole compounds exhibit antiviral properties. A study focused on the synthesis and biological evaluation of pyrazole derivatives found that certain compounds showed significant inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication. The structure-activity relationship (SAR) highlighted that electron-withdrawing groups at specific positions enhanced inhibitory effects .

CompoundInhibition Percentage at 10 μM
12c (4-fluorophenyl)56.45%
12a (no substitutions)30%
12b (methyl substitution)60.91%

These findings suggest that the modification of substituents on the pyrazole ring can significantly affect biological activity.

The proposed mechanism for the antiviral activity involves hydrogen bonding and hydrophobic interactions with the active site of NA. For instance, compound 12c formed critical hydrogen bonds with residues such as Asn294 and Ser246, indicating a strong interaction that could inhibit viral replication .

Case Study 1: Synthesis and Evaluation

In a comprehensive study, several pyrazole derivatives were synthesized and evaluated for their biological activities. The compounds were tested against various strains of viruses, demonstrating varying degrees of effectiveness based on structural modifications. Notably, compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .

Case Study 2: Structure–Activity Relationship Analysis

A detailed SAR analysis revealed that modifications in the pyrazole structure influenced its binding affinity to target proteins. For example, substituents at the para or meta positions showed differing inhibitory potencies, suggesting that both steric and electronic factors are crucial for optimizing drug design .

Q & A

Q. What synthetic routes are recommended for preparing 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride, and how can purity be validated?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via multi-step protocols involving cyclization of azetidine precursors and pyrazole-carboxylic acid coupling. For example, Vilsmeier-Haack formylation (used in analogous pyrazole syntheses) may be adapted for intermediate steps .
  • Purity Validation : Use HPLC with UV detection (≥98% purity) and LC-MS to confirm molecular ion peaks. Crystallization in ethanol/water mixtures can enhance purity, as demonstrated for structurally related azetidine derivatives .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and COSY experiments to resolve azetidine ring protons (δ 3.5–4.5 ppm) and pyrazole protons (δ 6.5–7.5 ppm).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in acetonitrile. Hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize the crystal lattice, as seen in pyrazole-carboxylic acid derivatives .

Q. How should researchers handle stability challenges during storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the hydrochloride salt. Stability studies on azetidine derivatives show <5% degradation over 6 months under these conditions .
  • Decomposition Monitoring : Use TLC or 1H NMR to detect hydrolyzed byproducts (e.g., free carboxylic acid).

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

  • Computational Setup : Optimize geometry using B3LYP/6-31G(d) and calculate frontier molecular orbitals (HOMO/LUMO). Include exact exchange terms (e.g., hybrid functionals) to improve thermochemical accuracy, as validated for heterocyclic systems .
  • Reactivity Insights : Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the pyrazole ring’s carboxyl group may act as a hydrogen-bond donor in enzyme interactions .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding motifs?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D–H···A motifs). For example, the azetidine NH group may form R₂²(8) motifs with carboxylate oxygens, consistent with related structures .
  • Synchrotron Refinement : High-resolution data (≤0.8 Å) can resolve disorder in the azetidine ring, a common issue in small heterocycles .

Q. What experimental strategies address discrepancies in reported solubility data?

Methodological Answer:

  • Solubility Profiling : Use shake-flask methods with UV quantification across pH 1–7 (simulating physiological conditions). For polar aprotic solvents (e.g., DMSO), solubility >50 mg/mL is typical for pyrazole derivatives .
  • Contradiction Analysis : Compare literature values using Hansen solubility parameters to identify outliers caused by polymorphic forms .

Q. How to design kinetic studies for hydrolysis of the hydrochloride salt?

Methodological Answer:

  • Buffer Systems : Conduct pH-dependent degradation studies (pH 1–6) at 37°C. Monitor via HPLC, using pseudo-first-order kinetics to calculate rate constants.
  • Mechanistic Probes : Isotope labeling (e.g., D₂O) can distinguish acid-catalyzed vs. nucleophilic hydrolysis pathways, as shown for similar azetidine salts .

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